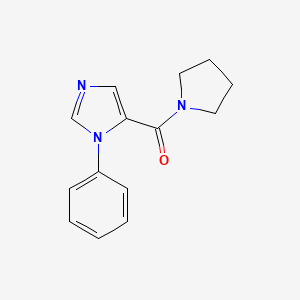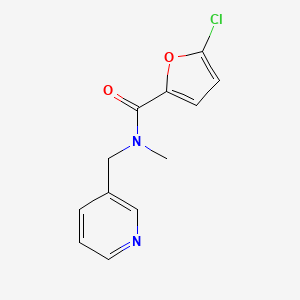
1-methyl-N-propan-2-ylcyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-propan-2-ylcyclopentane-1-carboxamide, also known as SPC-202, is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a member of the cyclopentane carboxamide family and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-methyl-N-propan-2-ylcyclopentane-1-carboxamide involves its binding to the voltage-gated sodium channel. This binding prevents the channel from opening, which inhibits the flow of sodium ions into the cell. This, in turn, prevents the generation of action potentials and the propagation of electrical signals in neurons.
Biochemical and Physiological Effects
In addition to its effects on ion channels, 1-methyl-N-propan-2-ylcyclopentane-1-carboxamide has been found to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of human breast cancer cells in vitro. It has also been found to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-methyl-N-propan-2-ylcyclopentane-1-carboxamide is its potency as a sodium channel blocker. This makes it a valuable tool for studying the function of these channels in vitro. However, one limitation of this compound is its potential toxicity. It has been found to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 1-methyl-N-propan-2-ylcyclopentane-1-carboxamide. One area of interest is the development of new drugs that target the voltage-gated sodium channel. 1-methyl-N-propan-2-ylcyclopentane-1-carboxamide could serve as a starting point for the development of more potent and selective channel blockers. Another area of interest is the study of the analgesic effects of 1-methyl-N-propan-2-ylcyclopentane-1-carboxamide. Further research could help to elucidate the mechanism of these effects and could lead to the development of new pain medications. Finally, 1-methyl-N-propan-2-ylcyclopentane-1-carboxamide could be used to study the role of ion channels in a variety of other physiological processes, such as muscle contraction and neurotransmitter release.
Synthesemethoden
The synthesis of 1-methyl-N-propan-2-ylcyclopentane-1-carboxamide involves the reaction of 1-methylcyclopentene with isobutylamine to form the corresponding amine. This amine is then reacted with phosgene to form the desired product. The yield of this reaction is typically high, and the product can be easily purified using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-propan-2-ylcyclopentane-1-carboxamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of ion channels. 1-methyl-N-propan-2-ylcyclopentane-1-carboxamide has been found to be a potent blocker of the voltage-gated sodium channel, which is involved in the propagation of action potentials in neurons. This makes it a valuable tool for studying the function of these channels in vitro.
Eigenschaften
IUPAC Name |
1-methyl-N-propan-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-8(2)11-9(12)10(3)6-4-5-7-10/h8H,4-7H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCOWEDTZORVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1(CCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-propan-2-ylcyclopentane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500469.png)




![2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7500525.png)

![2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7500541.png)



